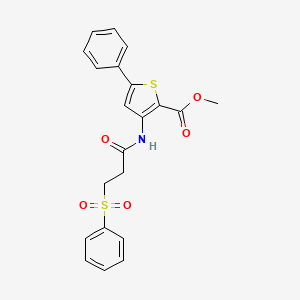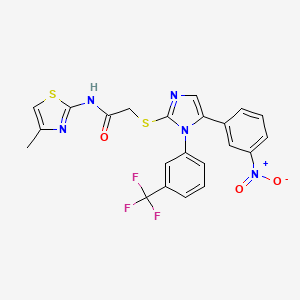
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16F3N5O3S2 and its molecular weight is 519.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
The compound N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide falls into a broader category of thiazole derivatives explored for their potential in anticancer research. One study focused on the synthesis and biological evaluation of thiazole derivatives as anticancer agents. These compounds were synthesized and evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell line. Among these, certain derivatives exhibited significant selective cytotoxicity, suggesting potential for further exploration in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antitumor Activity and Molecular Docking
Another related area of research involved the synthesis of benzothiazole derivatives bearing different heterocyclic rings, screened for their antitumor activity. This study highlighted the potential of specific compounds against various human tumor cell lines, indicating the role of structural variation in enhancing anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).
Antifungal and Apoptotic Effects
Research into triazole-oxadiazole compounds for antifungal activity against Candida species revealed compounds with significant potency and low toxicity toward healthy cells. These findings support the therapeutic potential of such derivatives in treating fungal infections, with some compounds showing apoptotic effects on Candida, underscoring a novel mechanism of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives synthesized coordination complexes, which were characterized and analyzed for their antioxidant activity. These complexes demonstrated significant antioxidant properties, showcasing the diverse therapeutic potentials of acetamide derivatives (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Synthesis and Molecular Docking for Antioxidant Properties
The synthesis of thiazol-acetamide derivatives and their evaluation for antioxidant activity through molecular docking against antioxidant enzyme receptors highlight the chemical and biological versatility of such compounds. The antioxidant efficacy of these derivatives emphasizes their potential in medical chemistry for developing novel therapeutic agents (Hossan, 2020).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O3S2/c1-13-11-34-20(27-13)28-19(31)12-35-21-26-10-18(14-4-2-7-17(8-14)30(32)33)29(21)16-6-3-5-15(9-16)22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDRIWLFZVOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

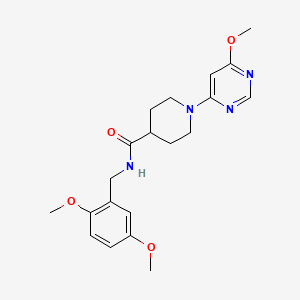

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)
![1-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2616195.png)
![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)
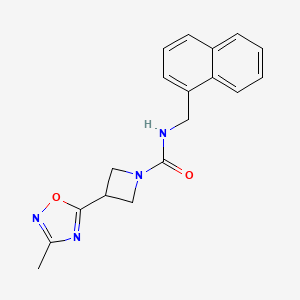
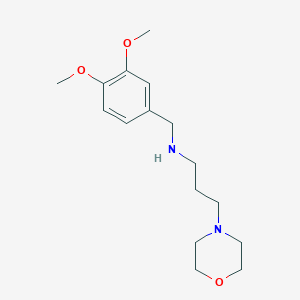
![9-(3,5-dimethylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616201.png)

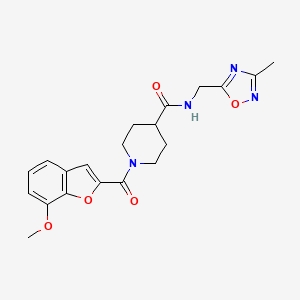
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2616206.png)
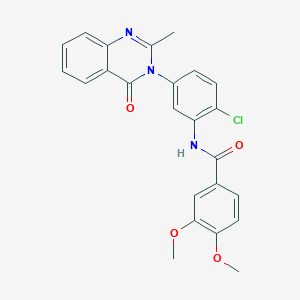
![2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride](/img/structure/B2616208.png)
